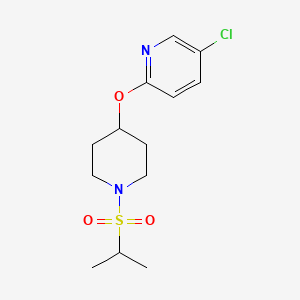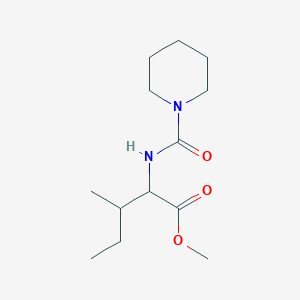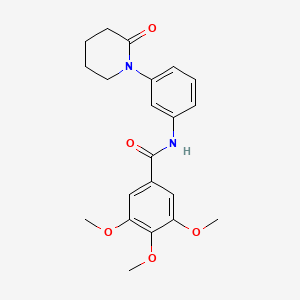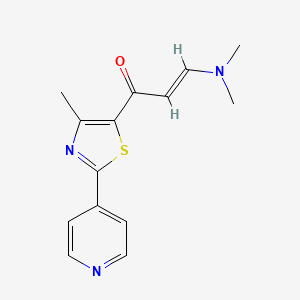
5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound that has been mentioned in the context of drug design and pharmaceutical applications . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of piperidine derivatives, including “5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of “5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” includes a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a pyridine ring and an isopropylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” include hydrogenation, cyclization, cycloaddition, annulation, and amination . Protodeboronation of pinacol boronic esters is a key step in the synthesis of this compound .Wissenschaftliche Forschungsanwendungen
Anaplastic Lymphoma Kinase (ALK) Inhibition
This compound has been identified as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). It’s particularly relevant in the context of ALK-positive cancers, where it can inhibit the growth of cancer cells. The compound has shown substantial antitumor activity in clinical trials, making it a promising candidate for cancer therapy .
Suzuki–Miyaura Coupling
In the field of organic chemistry, this compound can be used in Suzuki–Miyaura coupling reactions. This is a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used for synthesizing complex organic compounds. The presence of the pyridine moiety in the compound could potentially enhance the efficiency of these reactions .
Pharmacological Evaluation
The compound has been subjected to pharmacological evaluations to determine its therapeutic potential. These studies involve assessing the compound’s efficacy in various biological models, which could lead to the development of new medications for treating different diseases .
In Vivo Efficacy Studies
Researchers have conducted in vivo studies to assess the efficacy of this compound in live models. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, which are essential parameters in drug development .
Novel ALK Inhibitor Development
Modifications of the chemical structure of this compound have led to the development of new ALK inhibitors. These novel inhibitors are studied for their potential to treat ALK-positive cancers, offering alternatives to existing treatments .
Oncogenic Fusion Protein Targeting
The compound has been explored for its ability to target oncogenic fusion proteins. These proteins are produced by the joining of two separate genes and are often implicated in the development of cancer. Inhibiting these proteins can be a powerful strategy in cancer treatment .
Wirkmechanismus
Target of Action
Similar compounds have been shown to target g-protein-coupled receptor 119 (gpr119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
GPR119 agonists, like the compound , have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract . This suggests that 5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine may interact with its targets to stimulate insulin release and incretin secretion.
Biochemical Pathways
The stimulation of insulin release and incretin secretion suggests that the compound may affect glucose metabolism and insulin signaling pathways .
Result of Action
The stimulation of insulin release and incretin secretion suggests that the compound may have a role in regulating blood glucose levels .
Safety and Hazards
Zukünftige Richtungen
The future directions for “5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine” and similar compounds lie in their potential applications in drug design and pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
5-chloro-2-(1-propan-2-ylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10(2)20(17,18)16-7-5-12(6-8-16)19-13-4-3-11(14)9-15-13/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXXZXYJEOTILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((1-(isopropylsulfonyl)piperidin-4-yl)oxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2986950.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2986954.png)

![(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2986956.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)
![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)


![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)